molecular formula C12H18O7 B1670746 Diprogulic Acid CAS No. 18467-77-1

Diprogulic Acid

Cat. No. B1670746
CAS RN: 18467-77-1
M. Wt: 274.27 g/mol
InChI Key: FWCBATIDXGJRMF-FLNNQWSLSA-N
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Description

Diprogulic acid, also known as Dikegulac, is used as a precursor in vitamin C synthesis . It is a plant growth regulator for hedges . Dikegulac is used to differentially kill terminal apices, and it analogously inhibits basic metabolic functions in dividing cells, but not stationary cells, in suspension culture .


Synthesis Analysis

Stereoselective synthesis of a wide range of unnatural α-amino acid derivatives was realized under benign conditions in the absence of transition-metal-based catalysts . The introduced α-amino acid side-chains were derived from ubiquitous carboxylic acids, which were transformed into the key C-centered radical intermediates through photoredox-mediated one-electron oxidation and decarboxylation . Stereoselective addition of these radicals to a chiral -sulfi nyl imine delivered a wide scope of N unnatural α-amino acid derivatives in generally good yields and with excellent diastereoselectivity .


Molecular Structure Analysis

Diprogulic Acid has a molecular formula of C12H18O7 . Its average mass is 274.267 Da and its monoisotopic mass is 274.105255 Da . It has 4 defined stereocentres .


Chemical Reactions Analysis

Many plant stress responses involve the exudation of organic acids at the root–soil interface, which can improve soil mineral acquisition and toxic metal tolerance . Because of their simple structure, the low-molecular-weight organic acids are widely studied .

Scientific Research Applications

Environmental and Health Implications of Fluorinated Materials Fluorinated surfactants, such as Polyfluoroalkyl Phosphoric Acid Diesters (PAPs), are used in human food contact paper products. These compounds can migrate into food and have been shown to transform into perfluorinated carboxylic acids (PFCAs) in vivo, indicating a potential direct connection between human PFCA contamination and commercial applications of PAPs. Analysis of human sera and wastewater sludge revealed the presence of PAPs, suggesting widespread human exposure and environmental dissemination of these fluorinated materials (D’eon et al., 2009).

Coagulation Process and Organic Matter Research on the coagulation behavior of natural organic matter (NOM) fractions, specifically peptides/proteins from cyanobacterium Microcystis aeruginosa and peat humic substances, revealed that interactions between these NOM fractions enhance their removal by coagulation. This study utilized aluminium sulphate as a coagulant, highlighting the significance of understanding molecular interactions in improving water treatment processes (Pivokonský et al., 2015).

DIP Database of Interacting Proteins

The Database of Interacting Proteins (DIP) is a comprehensive database documenting experimentally determined protein-protein interactions. It serves as a valuable resource for understanding protein function, relationships, and the dynamics of interacting protein networks in biological processes. This initiative illustrates the importance of databases in facilitating scientific research and discovery (Xenarios et al., 2000).

Antioxidant, Antimicrobial, and Anti-Diabetic Properties of Plant Extracts A study on the properties of Passiflora ligularis fruit extracts found significant antioxidant, antimicrobial, and anti-diabetic activities. These findings underscore the potential of natural compounds in food and pharmaceutical industries as effective antioxidative and antimicrobial agents, highlighting the diverse applications of scientific research in exploring natural resources for health-related applications (Saravanan & Parimelazhagan, 2014).

Safety And Hazards

Dikegulac sodium application sometimes causes phytotoxicity . Symptoms include chlorosis and stunted growth . When higher concentrations are applied, there is a greater risk that these adverse effects will persist, leading to crop loss .

Future Directions

The future directions of Diprogulic Acid research could involve its use in the synthesis of unnatural α-amino acid derivatives . The protocol developed allows the use of ubiquitous carboxylic acids as radical precursors without prior derivatization . This could open up new avenues for the synthesis of a wide range of compounds.

properties

IUPAC Name

(1R,2S,6R,8S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O7/c1-10(2)15-5-6-7(17-10)8-12(16-6,9(13)14)19-11(3,4)18-8/h6-8H,5H2,1-4H3,(H,13,14)/t6-,7+,8-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCBATIDXGJRMF-FLNNQWSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@H]2[C@@H](O1)[C@H]3[C@@](O2)(OC(O3)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047454
Record name Diprogulic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diprogulic Acid

CAS RN

18467-77-1
Record name 2,3:4,6-di-O-Isopropylidene-2-keto-L-gulonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18467-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diprogulic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018467771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .alpha.-L-xylo-2-Hexulofuranosonic acid, 2,3:4,6-bis-O-(1-methylethylidene)-
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Record name Diprogulic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diprogulic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.484
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Record name DIPROGULIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3981541LXD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
A Shatskiy, A Axelsson, EV Stepanova, JQ Liu… - Chemical …, 2021 - pubs.rsc.org
… The sterically-demanding carbohydrate-based radical derived from diprogulic acid 2j delivered the monosaccharide-amino acid conjugate product 3j in satisfactory yield and excellent …
Number of citations: 43 pubs.rsc.org
T Patra, P Bellotti, F Strieth‐Kalthoff… - Angewandte Chemie …, 2020 - Wiley Online Library
… Naturally occurring carboxylic acids, such as diprogulic acid, lithocholic acid, chiral auxiliary (1S)-(−)-camphanic acid, and natural amino acid derived Boc-Glu-Obzl, also reacted …
Number of citations: 104 onlinelibrary.wiley.com
A Shatskiy, EV Stepanova, MD Kärkäs - Nature Reviews Chemistry, 2022 - nature.com
… Dg | Photoredox-mediated decarboxylative radical addition to imine with diprogulic acid as the radical progenitor by Kärkäs 134 . Bpy, 2,2′-bipyridine; dtbbpy, 4,4′-di-tert-butyl-2,2′-…
Number of citations: 10 www.nature.com
M Nagatomo, Y Fujimoto, K Masuda… - The Journal of Antibiotics, 2019 - nature.com
… In summary, we synthesized cladiellin skeleton 3 in 12 steps from diprogulic acid (9). The three-component coupling reaction of 6–8 effectively connected the sterically hindered C1–C2 …
Number of citations: 4 www.nature.com
H Ohanyan, L Portengen, O Kaplani, A Huss… - Environment …, 2022 - Elsevier
Background Type 2 diabetes (T2D) is thought to be influenced by environmental stressors such as air pollution and noise. Although environmental factors are interrelated, studies …
Number of citations: 8 www.sciencedirect.com
G Tan, F Paulus, A Petti, MA Wiethoff, A Lauer… - Chemical …, 2023 - pubs.rsc.org
… (1S)-(−)-Camphanic acid (59) and diprogulic acid (63) were also smoothly engaged in the 1,4-carboimination reaction. Pharmaceuticals like sulbactam (60), gemfibrozil (61), and …
Number of citations: 12 pubs.rsc.org
D Kuwana, B Ovadia, D Kamimura… - Asian Journal of …, 2019 - Wiley Online Library
… Acyl tellurides 2 b, 2 c, 2 d, and 2 e were first prepared from d-tartaric acid (1 b), β-d-ribofuranosiduronic acid derivative 1 c, diprogulic acid (1 d), and β-d-arabino-2-hexulopyranosonic …
Number of citations: 6 onlinelibrary.wiley.com
A Shatskiy, GR Alvey, MD Kärkäs - Chem, 2022 - cell.com
Establishing chemodivergent synthetic strategies remains a daunting task in the realm of free-radical reaction manifolds. In the December issue of Chem, Glorius and co-workers …
Number of citations: 5 www.cell.com
H Wang, P Bellotti, X Zhang, TO Paulisch, F Glorius - Chem, 2021 - cell.com
Control of selectivity is a pivotal challenge in radical chemistry owing to the high reactivity and instability of radical species. Herein, a switchable, base-controlled strategy toward the …
Number of citations: 24 www.cell.com
M Nagatomo, K Zhang, H Fujino… - Chemistry–An Asian …, 2020 - Wiley Online Library
… Lewis acids were screened for coupling between the diprogulic acid-derived acyl telluride 1 a and 2-hydroxybenzaldehyde (7 a), revealing the superiority of Et 2 AlCl (Table 1). When 5 …
Number of citations: 7 onlinelibrary.wiley.com

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